molecular formula C21H25N3O4S B2510566 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1428350-13-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide

Cat. No.: B2510566
CAS No.: 1428350-13-3
M. Wt: 415.51
InChI Key: XJZATFVOTZDXOJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a complex organic compound that features a benzodioxin ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin, thiophene, and piperidine moieties using reagents like carbodiimides or acid chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the piperidine ring using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the thiophene and piperidine rings could form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the thiophene and piperidine rings.

    2,3-dihydro-1,4-benzodioxin-6-ylmethylamine: This compound has a similar benzodioxin ring but differs in the substituents attached to it.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also features the benzodioxin ring but has a different functional group attached.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is unique due to its combination of the benzodioxin, thiophene, and piperidine rings

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZATFVOTZDXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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